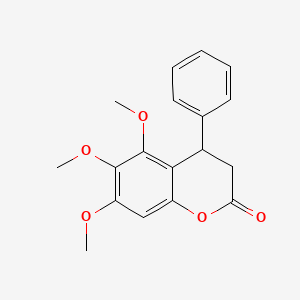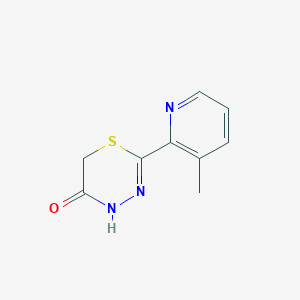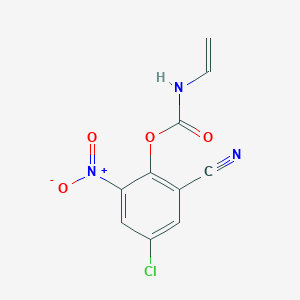![molecular formula C14H8Cl3FN2O2 B14396725 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide CAS No. 88486-84-4](/img/structure/B14396725.png)
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, dichlorophenyl, carbamoyl, and fluorobenzamide groups in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide typically involves multiple steps, including the introduction of chloro, dichlorophenyl, carbamoyl, and fluorobenzamide groups. One common synthetic route involves the reaction of 2-chloro-5-fluorobenzoic acid with 3,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamoyl group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while hydrolysis can produce amines and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(3,4-dichlorophenyl)acetamide
- 2-Chloro-N-(3,4-dichlorophenyl)benzamide
- 2-Chloro-N-(3,4-dichlorophenyl)carbamate
Uniqueness
2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and binding properties. The combination of these groups with the carbamoyl and dichlorophenyl moieties provides distinct chemical and biological characteristics that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
88486-84-4 |
|---|---|
Molekularformel |
C14H8Cl3FN2O2 |
Molekulargewicht |
361.6 g/mol |
IUPAC-Name |
2-chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide |
InChI |
InChI=1S/C14H8Cl3FN2O2/c15-10-3-1-7(18)5-9(10)13(21)20-14(22)19-8-2-4-11(16)12(17)6-8/h1-6H,(H2,19,20,21,22) |
InChI-Schlüssel |
YVVWHBMMIRQDOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)C2=C(C=CC(=C2)F)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
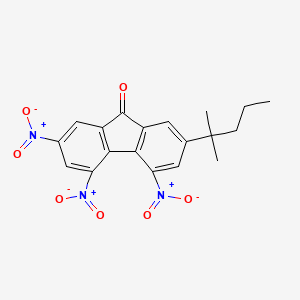
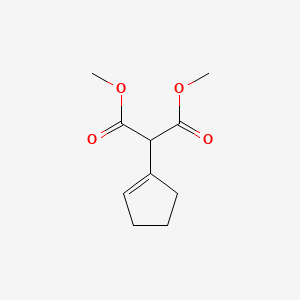
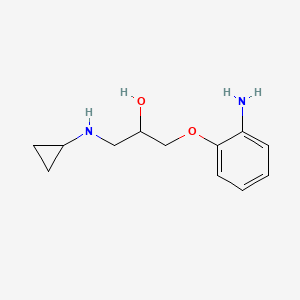
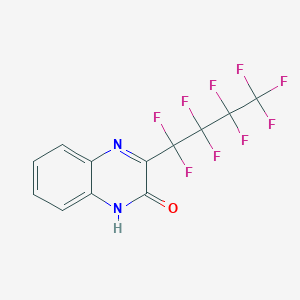
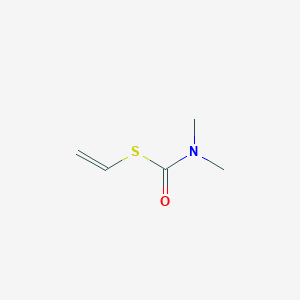
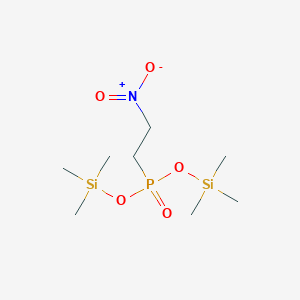
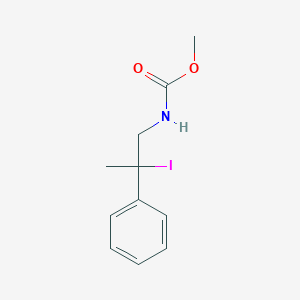
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
